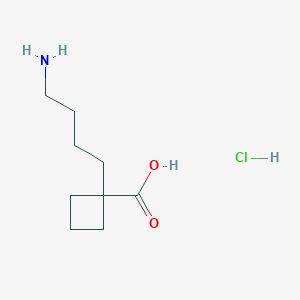

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride

Beschreibung

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived carboxylic acid featuring a 4-aminobutyl substituent and a hydrochloride salt. The cyclobutane ring confers conformational rigidity, while the aminobutyl chain introduces polarity and hydrogen-bonding capacity, making it suitable for drug design targeting central nervous system (CNS) receptors or enzyme inhibition.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-aminobutyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-2-1-4-9(8(11)12)5-3-6-9;/h1-7,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOPESLQQNGVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with 4-aminobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process.

Analyse Chemischer Reaktionen

Acid-Base Neutralization and Salt Formation

The compound undergoes acid-base reactions due to its carboxylic acid and amine functional groups. For example:

-

Reaction with KOH : Heating with concentrated aqueous KOH (15 M) results in deprotonation of the carboxylic acid group, forming the corresponding carboxylate salt. Similar cyclobutane dicarboxylic acids (e.g., CBDA-1) exhibit stability under basic conditions without cyclobutane ring degradation .

-

Salt Formation : The hydrochloride salt can be converted to the free base using propylene oxide in methanol, a method validated for related cyclobutane amino acids .

Example Reaction Pathway :

Thermal and Photochemical Stability

-

Thermal Stability : The cyclobutane ring remains intact under moderate heating (<150°C). Pyrolysis studies of cyclobutane derivatives suggest decomposition occurs via a radical mechanism at higher temperatures (>200°C) .

-

UV Stability : Cyclobutane rings in similar compounds (e.g., CBDA-1) show resistance to UV irradiation due to deconjugation between the carboxylic acid and aromatic groups .

Cycloaddition and Ring-Opening Reactions

Cyclobutane derivatives participate in photochemical [2+2] cycloadditions, though limited data exists for this specific compound. Related systems demonstrate:

-

Photodimerization : Under UV light, cyclobutane rings can dimerize via [2+2] mechanisms, though steric hindrance from the aminobutyl group may reduce reactivity .

-

Ring-Opening : Acid-catalyzed ring-opening is unlikely due to the strain-resistant nature of cyclobutane derivatives .

Peptide Coupling and Bioconjugation

The carboxylic acid group enables amide bond formation, critical for drug design:

-

EDC/NHS Coupling : Reacts with amines (e.g., aminoquinoline derivatives) to form stable amides. Example yields for analogous cyclobutane peptides exceed 80% .

-

Selectivity : The hydrochloride salt’s protonated amine minimizes undesired side reactions during coupling .

Reductive Alkylation

The primary amine undergoes reductive alkylation with aldehydes/ketones:

This reaction is pivotal for modifying the compound’s hydrophobicity in drug candidates .

Stability in Biological Matrices

Wissenschaftliche Forschungsanwendungen

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing signal transmission and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound shares a cyclobutane-1-carboxylic acid backbone with multiple analogs but differs in substituent groups:

*Estimated based on analogs.

Key Observations:

- Substituent Effects: The 4-aminobutyl chain in the target compound provides greater flexibility and polarity compared to rigid groups like benzyl () or chlorophenyl (). This may enhance solubility in aqueous environments relative to lipophilic analogs.

- Salt Forms : Hydrochloride salts are common (Evidences 1, 5, 7), improving stability and crystallinity for pharmaceutical formulations.

Physicochemical Properties

- Molecular Weight: The target compound (~221.7 g/mol) is lighter than bulkier analogs like 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride (247.77 g/mol, ) but heavier than simpler derivatives like 1-aminobutane hydrochloride (123.6 g/mol, ).

- Solubility: The aminobutyl chain’s primary amine likely increases water solubility compared to benzyl or chlorophenyl derivatives (Evidences 2, 4), which are more lipophilic.

Biologische Aktivität

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is a novel compound with a unique cyclobutane structure that incorporates an amino group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions, mechanisms, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molar Mass : Approximately 207.7 g/mol

- CAS Number : 2138145-98-7

- Appearance : White crystalline solid, soluble in water

The biological activity of 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies indicate that this compound may influence cellular pathways associated with growth and apoptosis.

Protein Binding Studies

Investigating how this compound interacts with proteins can provide insights into its biological activity and mechanism of action. Initial studies suggest that it may bind to key proteins involved in cell signaling pathways, potentially modulating their activity.

Biological Activity Overview

The biological activities of 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride can be summarized as follows:

Anticancer Activity

A study highlighted the potential of 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride as an anticancer agent by inhibiting the TCF4/β-catenin complex involved in the Wnt signaling pathway. This pathway is crucial for regulating cell growth and differentiation, making it a target for cancer therapies .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects through its action on neurotransmitter systems. It has been shown to enhance the release of neurotransmitters like dopamine and serotonin in vitro, suggesting a potential role in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aminocyclobutanecarboxylic acid hydrochloride | CHClNO | Simpler structure; lacks butyl chain |

| 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | CHClNO | Contains an aminomethyl group instead of butyl |

| 1-(Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride | CHClNO | Propyl chain instead of butyl; may exhibit different properties |

The extended butyl chain in 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride may enhance its solubility and reactivity compared to simpler analogs, making it a valuable candidate for further research and application development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.